Phosphine oxide, diphenylpentyl-
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Overview
Description
Phosphine oxide, diphenylpentyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups, along with a pentyl group. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. For phosphine oxide, diphenylpentyl-, the synthesis involves the reaction of diphenylphosphine with pentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide .
Industrial Production Methods
Industrial production of phosphine oxides often involves large-scale oxidation processes. The use of oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of catalysts can efficiently convert phosphines to phosphine oxides. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, diphenylpentyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Substitution: The phenyl and pentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Phenylsilane, other silanes.
Catalysts: Palladium-based catalysts for specific coupling reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Scientific Research Applications
Phosphine oxide, diphenylpentyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a stabilizing agent.
Industry: Utilized in the synthesis of flame retardants and other functional materials.
Mechanism of Action
The mechanism of action of phosphine oxide, diphenylpentyl- involves its ability to act as a ligand, forming stable complexes with metal ions. This property is crucial in catalysis, where the compound can facilitate various chemical transformations. The phosphorus-oxygen bond plays a significant role in stabilizing these complexes and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the pentyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one pentyl group.
Aminophosphine oxides: Contain amino groups, offering different reactivity and applications.
Uniqueness
Phosphine oxide, diphenylpentyl- is unique due to the presence of the pentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific catalytic applications where the pentyl group can influence the reactivity and selectivity of the reactions .
Properties
CAS No. |
88533-60-2 |
---|---|
Molecular Formula |
C17H21OP |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
[pentyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21OP/c1-2-3-10-15-19(18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |
InChI Key |
NAUPXNHJMXABGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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